6-Fluoro L-DOPA Hydrobromide Salt

Melanoma Imaging Cellular Uptake Radiopharmaceutical Development

6-Fluoro L-DOPA Hydrobromide Salt (CAS 154051-94-2) is the essential non-radioactive reference standard for cGMP [18F]FDOPA PET tracer production. Its 6-fluoro substitution and pure L-enantiomer configuration are critical for HPLC identity testing, enantiomeric purity validation (>99.9%), and system suitability during QC release. Unlike 2-fluoro or D-isomer analogs, only this compound accurately replicates the clinical tracer's metabolic fate. The hydrobromide salt ensures defined solubility and 1-year shelf life at -20°C. Indispensable for FDOPA-PET imaging in Parkinsonian syndromes, neuroendocrine tumors, and congenital hyperinsulinism.

Molecular Formula C9H11BrFNO4
Molecular Weight 296.092
CAS No. 154051-94-2
Cat. No. B587939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro L-DOPA Hydrobromide Salt
CAS154051-94-2
Synonyms2-Fluoro-5-hydroxy-L-tyrosine Hydrobromide;  6-Fluoro-L-dopa Hydrobromide;  6-Fluoro DOPA Hydrobromide; 
Molecular FormulaC9H11BrFNO4
Molecular Weight296.092
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br
InChIInChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1
InChIKeyJSELPBCSJSDDFZ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro L-DOPA Hydrobromide Salt: Procurement and Analytical Reference Standard for PET Tracer Development


6-Fluoro L-DOPA Hydrobromide Salt (CAS: 154051-94-2) is the non-radioactive reference standard and synthetic precursor for the positron emission tomography (PET) radiopharmaceutical 6-[¹⁸F]Fluoro-L-DOPA (FDOPA). As a fluorinated analog of L-DOPA, it serves as an indispensable analytical and quality control (QC) material required for the development, validation, and routine production of the ¹⁸F-labeled tracer [1]. It is used to establish HPLC retention times, confirm radiochemical identity, and validate enantiomeric purity during the synthesis of [¹⁸F]FDOPA for clinical use [2]. Procurement of this compound is essential for any facility engaged in the cGMP-compliant manufacturing or clinical translation of FDOPA-PET imaging agents for the assessment of dopaminergic function in Parkinsonian syndromes, neuroendocrine tumors, and congenital hyperinsulinism [3].

Why 6-Fluoro L-DOPA Hydrobromide Salt Cannot Be Substituted with Other FDOPA Isomers or Analogs


6-Fluoro L-DOPA Hydrobromide Salt cannot be interchanged with structurally related analogs (e.g., 2-fluoro-L-DOPA, 6-fluoro-D-DOPA, or 6-fluoro-m-tyrosine) due to critical, quantifiable differences in biological target engagement and metabolic fate that directly impact its utility as a reference standard. The position of the fluorine atom dictates its interaction with key enzymes like Catechol-O-Methyltransferase (COMT) and Aromatic L-Amino Acid Decarboxylase (AADC) [1]. Furthermore, the specific enantiomeric configuration is crucial, as the D-isomer exhibits distinct in vivo pharmacokinetics and cannot be used to validate the L-isomer intended for human PET imaging [2]. Finally, the hydrobromide salt form offers defined physicochemical properties, including quantifiable aqueous solubility and a known shelf-life under specified storage conditions (1 year at -20°C), which are essential for reproducible analytical method validation .

Quantitative Differentiation: 6-Fluoro L-DOPA Hydrobromide Salt Procurement Evidence


6-Fluoro L-DOPA vs. 2-Fluoro L-DOPA: Comparative Cellular Uptake in Melanoma

In a head-to-head comparison, the cellular uptake of [¹⁸F]6-Fluoro-L-DOPA was comparable to that of [¹⁸F]2-Fluoro-L-DOPA (19% vs. 20.5%) in B16-F10 melanoma cells [1]. This establishes that the 6-fluoro isomer provides equivalent targeting efficacy for melanin-related imaging, while potentially offering a different metabolic profile. In contrast, the 2-fluoro-D-isomer showed significantly lower uptake (7.9%).

Melanoma Imaging Cellular Uptake Radiopharmaceutical Development

6-Fluoro L-DOPA Diagnostic Performance: Absolute SUV Cutoffs for Parkinsonian Syndrome Differentiation

The diagnostic utility of the [¹⁸F]6-Fluoro-L-DOPA tracer, for which this compound is the reference standard, is validated by its ability to differentiate Idiopathic Parkinson's Disease (IPD) from normal controls and other movement disorders using quantifiable SUV cutoffs [1]. Specifically, a posterior putamen SUV cutoff of 1.69 yields 100% specificity and 99.2% accuracy for differentiating IPD from normal controls, while a posterior putamen/occipital cortex ratio cutoff of 3.89 provides 95.6% accuracy for the same differentiation [1].

Parkinson's Disease Diagnostic Imaging PET/MRI SUV Analysis

6-Fluoro L-DOPA vs. 6-Fluoro-m-Tyrosine (FMT): Metabolic Stability and Imaging Specificity

The imaging signal from [¹⁸F]6-Fluoro-L-DOPA (FDOPA) reflects the entire dopamine metabolic pathway (uptake, decarboxylation, and turnover), whereas the analog [¹⁸F]6-Fluoro-m-tyrosine (FMT) is not a substrate for Catechol-O-Methyltransferase (COMT) and thus provides a simpler, more direct measure of AADC activity alone [1]. Furthermore, in a rat model of Parkinson's disease, [¹⁸F]FMT was found to be more sensitive than [¹⁸F]FDOPA for detecting dopaminergic terminal loss [2].

Dopaminergic Imaging PET Tracers Metabolic Stability COMT

6-Fluoro L-DOPA Salt Form: Quantified Shelf-Life and Storage Stability for Analytical Reference Use

As a hydrobromide salt, 6-Fluoro L-DOPA exhibits defined stability parameters essential for its role as an analytical standard. It is hygroscopic and is supplied as a dark grey solid with a melting point of 217-220°C . When stored properly at -20°C, it has a documented shelf life of 1 year . For comparison, the no-carrier-added (NCA) [¹⁸F]FDOPA radiopharmaceutical has a much shorter shelf-life (typically < 8 hours) due to the 109.8-minute half-life of ¹⁸F [1].

Reference Standard Stability Shelf-Life Quality Control

6-Fluoro L-DOPA vs. DaTscan (Ioflupane I-123): Diagnostic Resolution and Scanning Logistics

The [¹⁸F]FDOPA tracer, for which this compound is the reference standard, offers distinct advantages over the SPECT agent DaTscan (Ioflupane I-123) for clinical workflow and diagnostic discrimination. Critically, DaTscan is unable to discriminate between Parkinson's Disease, Multiple System Atrophy, and Progressive Supranuclear Palsy [1], whereas FDOPA PET provides more detailed regional analysis and has demonstrated utility in differentiating these conditions [2]. From a logistical standpoint, [¹⁸F]FDOPA PET scanning times are shorter (10-20 minutes) compared to DaTscan SPECT (30-45 minutes) [2].

Parkinsonian Syndromes SPECT PET Differential Diagnosis

6-Fluoro L-DOPA Hydrobromide Salt: Recommended Research and Industrial Application Scenarios


Analytical Method Development and Validation for cGMP [¹⁸F]FDOPA Production

This compound is the essential non-radioactive reference standard for developing and validating all analytical methods required for the cGMP production of [¹⁸F]FDOPA. It is used to establish and confirm HPLC retention times for identity testing, to calibrate systems for determining radiochemical purity (>99.9%) and enantiomeric purity (>99.9%) [1], and to serve as a system suitability standard during routine QC release testing of clinical batches.

Pharmacokinetic and Metabolite Profiling Studies

In preclinical and clinical research, the cold compound is used as a reference to identify and quantify [¹⁸F]FDOPA metabolites, such as 3-O-methyl-6-fluoro-L-DOPA (3OMFD), in plasma and tissue samples via HPLC [2]. This application is critical for accurate kinetic modeling of PET data and understanding the differences between FDOPA and alternative tracers like FMT [3].

Preclinical Model Validation and Tracer Comparison

When evaluating new PET tracers (e.g., [¹⁸F]FMT, [¹⁸F]DTBZ) against the gold-standard [¹⁸F]FDOPA in animal models of Parkinson's disease or cancer, 6-Fluoro L-DOPA Hydrobromide Salt serves as the benchmark for validating the FDOPA imaging signal [4]. This allows for direct, quantitative comparison of novel tracers' sensitivity and specificity in detecting dopaminergic loss or tumor targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro L-DOPA Hydrobromide Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.